molecular formula C6H7N3 B7902455 1-Ethylimidazole-2-carbonitrile

1-Ethylimidazole-2-carbonitrile

Cat. No.: B7902455
M. Wt: 121.14 g/mol
InChI Key: KTPWZAXCVIPTBM-UHFFFAOYSA-N
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Description

1-Ethylimidazole-2-carbonitrile (CAS: N/A; molecular formula: C₆H₇N₃) is a substituted imidazole derivative featuring an ethyl group at the 1-position and a nitrile (-CN) moiety at the 2-position of the heterocyclic ring. Imidazole derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and coordination chemistry. The nitrile group enhances reactivity, enabling applications in nucleophilic substitutions or cycloaddition reactions.

Properties

IUPAC Name

1-ethylimidazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-9-4-3-8-6(9)5-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPWZAXCVIPTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 1-Ethylimidazole-2-carbonitrile, primarily due to the presence of a nitrile-substituted nitrogen heterocycle:

Compound Core Structure Substituents Key Applications/Properties
This compound Imidazole 1-Ethyl, 2-CN Pharmaceutical intermediates, ligand synthesis
11-Butylindolo[1,2-b]indazole-2-carbonitrile (2e) Indoloindazole 11-Butyl, 2-CN Photophysical materials, medicinal chemistry
1-Methylimidazole-4-carbonitrile Imidazole 1-Methyl, 4-CN Ionic liquids, catalysis
2-Cyanoimidazole Imidazole 2-CN Precursor for antiviral agents

Key Differences and Research Findings

Reactivity :

  • The position of the nitrile group significantly impacts reactivity. This compound’s nitrile at the 2-position allows for regioselective functionalization, unlike 1-methylimidazole-4-carbonitrile, where the nitrile’s electron-withdrawing effect stabilizes the ring for catalytic applications .
  • Indoloindazole derivatives (e.g., 2e) exhibit extended π-conjugation, enabling fluorescence properties absent in simple imidazoles .

For example, structurally related (2E)-2-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide derivatives demonstrate antiviral and antimalarial properties .

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